6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid
Description
Properties
IUPAC Name |
6-thiophen-3-yl-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3S/c14-11(15)9-3-8-5-16-10(4-13(8)12-9)7-1-2-17-6-7/h1-3,6,10H,4-5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGVWFKNTDHTXDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OCC2=CC(=NN21)C(=O)O)C3=CSC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-(thiophen-3-yl)-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound's complex fused ring system, which includes a pyrazole and oxazine moiety along with a thiophene substituent, contributes to its reactivity and interaction with biological targets.
Structural Characteristics
The structure of this compound can be summarized as follows:
| Structural Feature | Description |
|---|---|
| Core Structure | Pyrazolo[5,1-c][1,4]oxazine |
| Substituent | Thiophene at the 6-position |
| Functional Group | Carboxylic acid |
This unique configuration is believed to enhance the compound's electronic properties, potentially influencing its biological activity.
Antitumoral Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antitumoral properties. For instance, structural variations in related pyrazole derivatives have been shown to modulate their biological effects towards cancer cell lines. These compounds often act by inhibiting tubulin polymerization, a critical process for cell division and proliferation .
Antiviral Properties
In addition to antitumoral activity, there is emerging evidence supporting the antiviral potential of pyrazolo-based compounds. The presence of the thiophene group may enhance these effects due to its electron-rich nature, which facilitates interactions with viral proteins or cellular targets involved in viral replication .
The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interfere with key cellular pathways involved in tumor growth and viral replication. Studies suggest that structural modifications can lead to variations in the mode of action, allowing for targeted therapeutic strategies against specific types of cancer or viral infections .
Case Studies
Several case studies have explored the biological activities of pyrazolo derivatives:
- Antitumoral Study : A series of pyrazolo compounds were synthesized and tested against various cancer cell lines. Results indicated that certain modifications led to enhanced cytotoxicity and selectivity towards cancer cells compared to normal cells. The study highlighted the importance of structural configuration in determining biological activity .
- Antiviral Research : Another study focused on the antiviral properties of related compounds. It was found that specific derivatives exhibited notable inhibitory effects on viral replication in vitro. The research emphasized the role of functional groups in enhancing antiviral efficacy .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Substituent Variations
| Compound Name | Substituents (Position) | Molecular Weight | Core Heterocycle | Key Functional Groups |
|---|---|---|---|---|
| Target Compound | Thiophen-3-yl (6), COOH (2) | 265.27 g/mol† | Pyrazolo[5,1-c][1,4]oxazine | Carboxylic acid |
| 6-(4-Chlorophenyl)-2-(4-methoxyphenyl) variant | 4-Cl-Ph (6), 4-MeO-Ph (2) | 340.81 g/mol | Pyrazolo[5,1-c][1,4]oxazine | Chlorophenyl, Methoxyphenyl |
| Ethyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-2-carboxylate | Ethyl ester (2) | 196.20 g/mol | Pyrazolo[5,1-c][1,4]oxazine | Ester |
| 6,7-Dihydro-4H-pyrazolo[5,1-c][1,4]thiazine-3-carboxylic acid | - | 184.21 g/mol | Pyrazolo[5,1-c][1,4]thiazine | Carboxylic acid |
| 6-(Phenoxymethyl)-2-phenyl-4-oxo variant | Phenoxymethyl (6), Ph (2) | 337.36 g/mol | Pyrazolo[5,1-c][1,4]oxazin-4-one | Ketone |
†Calculated based on molecular formula C₁₁H₁₁N₂O₃S.
Key Observations :
Key Observations :
- Photochemical vs. Thermal Methods : ’s photochemical approach offers mild conditions but lower yields (42%) compared to the 84% yield in ’s acid-catalyzed synthesis .
- Epoxide Utilization : employs 1,2-epoxypropane derivatives for oxazine ring formation, demonstrating versatility in constructing the bicyclic core .
Pharmacological and Physicochemical Properties
Table 3: Bioactivity and Physical Properties
Key Observations :
- Chlorophenyl/Methoxyphenyl Effects : The 4-chlorophenyl and 4-methoxyphenyl groups in ’s compound contribute to its crystallinity (melting point 160–162°C) and bioactivity via intermolecular hydrogen bonding .
- Carboxylic Acid vs. Ester : The ethyl ester () likely exhibits better membrane permeability due to reduced polarity, whereas the carboxylic acid form may offer stronger target binding .
Preparation Methods
Synthetic Strategy Overview
The synthesis generally involves:
- Construction of the pyrazolo[5,1-c]oxazine core.
- Introduction of the thiophen-3-yl substituent at the 6-position.
- Installation of the carboxylic acid group at the 2-position of the oxazine ring.
The preparation often uses cyclization reactions, nucleophilic substitutions, and functional group transformations under controlled conditions to achieve the desired fused heterocyclic acid.
Key Preparation Steps and Reaction Conditions
Formation of the Pyrazolo-Oxazine Core
- Starting from appropriate pyrazole derivatives, the oxazine ring is formed via intramolecular cyclization involving amino and hydroxyl or halogen functionalities.
- Cyclization is typically promoted by heating in polar aprotic solvents such as DMF or ethanol, sometimes with acid or base catalysts to facilitate ring closure.
- For example, multi-component domino or cascade reactions have been reported where arylglyoxals react with pyrazol-5-amines under acidic conditions (e.g., p-toluenesulfonic acid) in DMF at elevated temperature (~120 °C) to form fused heterocycles efficiently.
Installation of the Carboxylic Acid Functionality
- The carboxylic acid at the 2-position is commonly introduced via oxidation of corresponding aldehyde or ester intermediates or by direct incorporation through carboxylation reactions.
- Protection/deprotection strategies with tert-butyl esters are often employed to stabilize intermediates during the synthetic sequence, followed by acid-mediated deprotection to yield the free acid.
Representative Preparation Route (Based on Patent WO2018011163A1)
This sequence yields the target compound as a white solid with high purity.
Optimization and Variations
- Solvent choice is critical; DMF and ethanol are common solvents for cyclization and coupling steps due to their polarity and ability to dissolve reactants.
- Acid catalysts such as p-toluenesulfonic acid enhance cyclization efficiency and selectivity.
- Ligand choice in copper-catalyzed coupling affects yield and reaction rate; diamine ligands have shown improved catalytic activity.
- Protection of sensitive groups using tert-butyl esters allows for selective deprotection and prevents side reactions during multi-step synthesis.
Analytical and Spectroscopic Confirmation
- The final compound is characterized by NMR (1H, 13C), IR spectroscopy, and mass spectrometry.
- Typical IR bands include strong absorption around 1700 cm⁻¹ for the carboxylic acid C=O stretch.
- 1H NMR shows characteristic signals for the pyrazolo and oxazine protons and the thiophene aromatic protons.
- Purity and identity are confirmed by chromatographic methods and sometimes X-ray crystallography for structural confirmation.
Summary Table of Preparation Methods
| Aspect | Method/Condition | Notes |
|---|---|---|
| Core formation | Cyclization of pyrazole derivatives | Acid or base catalysis; solvents DMF, EtOH |
| Thiophene introduction | Copper(I)-catalyzed coupling with thiophene boronic acids or derivatives | Requires halogenated intermediate; ligands improve yield |
| Carboxylic acid installation | Ester protection/deprotection strategy or direct oxidation/carboxylation | tert-Butyl esters commonly used for protection |
| Catalysts | CuI, Pd catalysts, acid catalysts (p-TsOH) | Catalyst choice affects efficiency |
| Solvents | DMF, ethanol, toluene (less effective) | DMF preferred for coupling and cyclization |
| Temperature | 80–120 °C depending on step | Elevated temperature promotes cyclization and coupling |
Research Findings and Practical Considerations
- Multi-step synthesis requires careful control of reaction conditions to prevent side reactions and degradation of sensitive heterocyclic rings.
- The use of multi-component domino reactions can streamline synthesis but may require optimization for specific substituents like thiophene.
- Protection-deprotection strategies improve yields and purity but add steps to the synthesis.
- The synthetic routes described in patent literature provide scalable methods suitable for further pharmaceutical development.
Q & A
Q. How to reconcile conflicting biological activity data across studies?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
